molecular formula C30H30N4O6 B613367 (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate CAS No. 119767-84-9

(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate

Cat. No.: B613367
CAS No.: 119767-84-9
M. Wt: 542.59
InChI Key: SBBDXSZBUHGNMB-IHZSNKTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Breakdown

Component Description
Core backbone Butanoate ester (4-carbon chain)
Position 1 substituent Benzo[d]triazin-4(3H)-one moiety (aromatic heterocycle with three nitrogen atoms and a ketone group)
Position 2 substituent Fmoc-protected amino group [(9H-fluoren-9-yl)methoxycarbonyl]
Position 3 substituent tert-Butoxy group [(CH₃)₃CO–]
Stereochemistry (2S) and (3R) configurations at chiral centers

The ester linkage connects the benzo-triazinone heterocycle to the carboxylate group of the butanoate backbone.

Stereochemical Configuration and Chiral Centers

The compound contains two chiral centers at positions 2 and 3 of the butanoate backbone, with configurations (2S,3R) .

Chiral Center Analysis

Position Configuration Substituents (Cahn-Ingold-Prelog Priority)
C2 S 1. –NH–Fmoc, 2. –COO–(benzotriazinone), 3. –CH₂–, 4. –H
C3 R 1. –O–C(CH₃)₃, 2. –COO–(benzotriazinone), 3. –CH₂–, 4. –H

The stereochemistry is critical for:

  • Peptide synthesis : Ensures correct spatial orientation during solid-phase coupling.
  • Enzymatic recognition : Affects interactions with biological targets.

Key Stereochemical Features

  • The (2S) configuration aligns with L-aspartic acid derivatives, while (3R) introduces a non-natural stereochemical element.
  • tert-Butyl and benzotriazinone groups create steric hindrance, influencing reactivity in stepwise syntheses.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O6/c1-18(39-30(2,3)4)26(28(36)40-34-27(35)23-15-9-10-16-25(23)32-33-34)31-29(37)38-17-24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h5-16,18,24,26H,17H2,1-4H3,(H,31,37)/t18-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDXSZBUHGNMB-DWXRJYCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of Fmoc-Thr(tBu)-ODHBT’s action is the successful synthesis of complex depsipeptides. It serves as a crucial component in the formation of these peptides, enabling the creation of specific peptide sequences for biochemical research.

Biochemical Analysis

Biochemical Properties

Fmoc-Thr(tBu)-ODHBT: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc solid-phase peptide synthesis (SPPS) . During SPPS, the compound acts as a protecting group for the amino acid threonine, preventing unwanted side reactions. The tert-butyl (tBu) group protects the hydroxyl side chain of threonine, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds.

Cellular Effects

The effects of Fmoc-Thr(tBu)-ODHBT on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the incorporation of threonine residues into peptides, it indirectly influences cell function. Peptides synthesized using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing threonine residues can interact with cell surface receptors, triggering signaling cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, Fmoc-Thr(tBu)-ODHBT exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The Fmoc group is removed by a base, typically piperidine, to expose the amino group of threonine, allowing it to participate in peptide bond formation. The tert-butyl group is removed under acidic conditions to expose the hydroxyl group of threonine. These deprotection steps are crucial for the sequential addition of amino acids during SPPS.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Thr(tBu)-ODHBT change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that peptides synthesized using this compound maintain their integrity and biological activity over extended periods, provided they are stored appropriately.

Dosage Effects in Animal Models

The effects of Fmoc-Thr(tBu)-ODHBT in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not exhibit any toxic effects. At high doses, it can cause adverse effects such as toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly. It is important to carefully control the dosage to avoid these adverse effects.

Metabolic Pathways

Fmoc-Thr(tBu)-ODHBT: is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as Fmoc solid-phase peptide synthesis (SPPS) enzymes, which facilitate the sequential addition of amino acids to form peptides. The deprotection steps involving the removal of the Fmoc and tert-butyl groups are critical for the proper functioning of these metabolic pathways.

Transport and Distribution

Within cells and tissues, Fmoc-Thr(tBu)-ODHBT is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the ribosomes and endoplasmic reticulum, where peptide synthesis occurs. The localization and accumulation of the compound within specific cellular compartments are essential for its role in peptide synthesis.

Subcellular Localization

The subcellular localization of Fmoc-Thr(tBu)-ODHBT is primarily within the endoplasmic reticulum and ribosomes, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the enzymes and biomolecules involved in peptide synthesis. Targeting signals and post-translational modifications may direct the compound to these specific compartments.

Biological Activity

The compound (2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Molar Mass : 286.33 g/mol
  • CAS Number : 646524-72-3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cellular processes and potential therapeutic applications. Below are key findings regarding its biological activity:

Antimicrobial Activity

Research indicates that compounds similar to (2S,3R)-4-Oxobenzo[d][1,2,3]triazin have demonstrated significant antimicrobial properties. For instance, derivatives of benzotriazine have been shown to inhibit bacterial growth by disrupting cellular functions.

Cytotoxicity and Anticancer Potential

Studies have reported that related triazin compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example:

  • Case Study : A study on benzotriazine derivatives revealed that certain compounds led to a dose-dependent decrease in viability in MCF-7 breast cancer cells, with IC50 values ranging from 15 to 30 µM.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Certain triazine derivatives inhibit enzymes critical for cellular metabolism.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways involved in cell growth and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cells
Enzymatic InhibitionDisruption of metabolic pathways

Detailed Research Findings

  • Antimicrobial Studies :
    • A study found that related compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 20 µM.
  • Cytotoxicity Assays :
    • In vitro assays showed that the compound induced cell death in human cancer cell lines through caspase activation pathways.
  • Pharmacological Applications :
    • The potential use of this compound in drug formulations is being explored due to its ability to target multiple pathways involved in disease progression.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of Fmoc-protected, tert-butoxy-containing intermediates. Below is a comparative analysis with structurally related molecules:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Protecting Groups Key Applications Reactivity Notes
(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((Fmoc)amino)-3-(tert-butoxy)butanoate Benzo-triazinone Fmoc, tert-butoxy Peptide synthesis, SPPS High reactivity due to triazinone ester; base-labile Fmoc
(R)-3-(Fmoc-amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid () Phenyl Fmoc, trifluoromethyl Drug discovery intermediates Enhanced lipophilicity from CF3 group; acid-stable tert-butyl absent
tert-Butyl (3S)-4-[chlorobenzoyl-thienyl]-3-(Fmoc-amino)-4-oxobutanoate () Thienyl Fmoc, tert-butoxy Catalysis intermediates Electron-rich thienyl core may alter coupling efficiency
(R)-3-(Fmoc-amino)-4-(4-(tert-butyl)phenyl)butanoic acid () Phenyl Fmoc, tert-butyl Lab-scale synthesis Combines Fmoc and tert-butyl for orthogonal protection

Key Differences and Implications

Core Heterocycle
  • Benzo-triazinone vs. However, it may exhibit lower stability under prolonged basic conditions due to possible hydrolysis of the triazinone ring.
Protecting Group Synergy
  • The combination of Fmoc (base-labile) and tert-butoxy (acid-labile) allows orthogonal deprotection strategies, a feature shared with compounds in and . This dual protection is critical for stepwise synthesis in SPPS .
Substituent Effects
  • Trifluoromethyl () : Increases lipophilicity, which may enhance membrane permeability in drug candidates but complicates aqueous solubility .
  • Chlorobenzoyl-thienyl () : Introduces steric and electronic effects that could modulate reactivity in catalytic applications .

Preparation Methods

Stepwise Protection and Activation Strategy

The synthesis begins with L-threonine, which undergoes sequential protection of its hydroxyl and amine groups. The hydroxyl group is protected as a tert-butyl ether via reaction with isobutene in the presence of concentrated sulfuric acid and dichloromethane. The amine group is then protected using 9-fluorenylmethyloxycarbonyl (Fmoc) via reaction with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in acetone/water under basic conditions (sodium carbonate). The resulting Fmoc-Thr(tBu)-OH is activated using 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HODhbt) in the presence of coupling agents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

Key Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Coupling Agents : TBTU/DIPEA or DEPBT/DIPEA.

  • Temperature : Room temperature (20–25°C).

  • Yield : 74–86% after purification.

Direct Coupling Using Preactivated Esters

An alternative route involves preactivating Fmoc-Thr(tBu)-OH as the HODhbt ester before coupling. This method uses diisopropylcarbodiimide (DIC) and HODhbt in DMF to form the active ester in situ, which is then reacted with 4-oxo-1,2,3-benzotriazin-3(4H)-yl derivatives. Preactivation reduces side reactions and improves coupling efficiency, particularly in solid-phase peptide synthesis (SPPS).

Optimization Data :

ParameterValueSource
Preactivation Time10–30 minutes
Coupling Time1–24 hours
Molar Ratio1.5–3.0 (AA:Resin)
Purity (HPLC)>99%

Critical Analysis of Coupling Agents

TBTU vs. DEPBT Efficiency

TBTU and DEPBT are widely used for activating carboxyl groups. DEPBT, a phosphonium-based reagent, offers milder conditions and reduced racemization compared to uronium-based TBTU. However, TBTU achieves higher yields (85–90%) in shorter reaction times (2–4 hours), whereas DEPBT requires extended coupling (12–24 hours) but maintains stereochemical integrity.

Solvent and Temperature Effects

Tetrahydrofuran (THF) is preferred for sodium borohydride reductions in intermediate steps (e.g., reducing Fmoc-Thr(tBu)-OH to Fmoc-Thr(tBu)-ol). For coupling, DMF ensures solubility of both the amino acid and coupling agent. Reactions performed at 0°C minimize Fmoc deprotection but require longer durations.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using ethyl acetate/petroleum ether (1:3 v/v) or reversed-phase HPLC (C18 column, acetonitrile/water gradient). Crystallization from petroleum ether yields white powder with >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75–7.40 (m, 8H, Fmoc aromatic), 5.10 (d, J = 8.2 Hz, 1H, α-CH), 4.45–4.20 (m, 2H, Fmoc-CH₂), 1.40 (s, 9H, t-Bu).

  • MS (ESI+) : m/z 543.3 [M+H]⁺ (calculated for C₃₀H₃₀N₄O₆: 542.58).

Industrial-Scale Production Challenges

Yield Optimization Strategies

  • Double Coupling : Repeating the coupling step increases yields from 74% to 86%.

  • Preactivation : Incubating Fmoc-Thr(tBu)-OH with DIC/HODhbt for 30 minutes before resin addition improves incorporation efficiency.

Applications in Peptide Synthesis

The compound is integral to synthesizing antifungal agents (e.g., cilofungi) and diuretic hormone analogs. Its steric hindrance from the tert-butyl group suppresses aspartimide formation in acidic sequences, making it ideal for prolonged SPPS cycles .

Q & A

Q. What are the key synthetic strategies for constructing this compound, and how do protecting groups influence its stepwise assembly?

The synthesis typically involves sequential protection of functional groups and coupling reactions. The tert-butoxy group protects the hydroxyl moiety during esterification, while the Fmoc (9-fluorenylmethoxycarbonyl) group safeguards the amine during peptide elongation. Critical steps include:

  • Selective deprotection : The tert-butoxy group is acid-labile (e.g., removed with TFA), while Fmoc is base-sensitive (cleaved with piperidine) .
  • Coupling reactions : Carbodiimide-mediated activation (e.g., DCC or EDC) ensures efficient amide bond formation without racemization .
  • Purification : HPLC and column chromatography are used to isolate intermediates, with NMR (¹H/¹³C) confirming stereochemical integrity .

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsPurpose
1ProtectionFmoc-Cl, DIEA, DCMAmine protection
2Esterificationtert-Butanol, DCC, DMAPHydroxyl protection
3DeprotectionTFA (0.1% v/v) in DCMtert-Butoxy removal

Q. How do the Fmoc and tert-butoxy groups affect the compound’s stability and reactivity in peptide synthesis?

  • Fmoc Group : Provides orthogonal protection, enabling iterative peptide chain elongation under mild basic conditions (e.g., 20% piperidine in DMF). Its UV activity (λ = 301 nm) allows real-time monitoring via HPLC .
  • tert-Butoxy Group : Enhances solubility in organic solvents (e.g., DCM, THF) and prevents side reactions during esterification. Acidic cleavage (TFA) avoids β-elimination, critical for preserving stereochemistry .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS), particularly with steric hindrance from the benzotriazinone moiety?

Steric hindrance from the benzotriazinone ring requires tailored approaches:

  • Activation Methods : Use HOBt or Oxyma Pure as additives to reduce racemization and improve coupling yields .
  • Solvent Optimization : DMF/DCM (1:1 v/v) balances solubility and reactivity. Microwave-assisted SPPS (50°C, 10 min) enhances diffusion rates .
  • Resin Choice : ChemMatrix® resin, with its polar backbone, improves loading efficiency for bulky amino acid derivatives .

Table 2: Coupling Efficiency Under Different Conditions

AdditiveSolventTemp (°C)Yield (%)
HOBtDMF2578
OxymaDMF/DCM50 (MW)92

Q. What analytical techniques resolve stereochemical inconsistencies in (2S,3R)-configured derivatives synthesized using this compound?

  • Chiral HPLC : Using a Chiralpak® IA column (hexane:IPA = 85:15) resolves enantiomeric excess (ee > 98%) .
  • NOESY NMR : Correlates spatial proximity of protons to confirm the (2S,3R) configuration (e.g., cross-peaks between H-2 and H-3) .
  • X-ray Crystallography : Defines absolute configuration but requires high-purity crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .

Q. How does the benzotriazinone moiety influence the compound’s reactivity in photochemical applications or prodrug design?

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group acts as a photoactive protecting group, enabling UV-triggered release (λ = 365 nm) of active carboxylic acids. This is exploited in:

  • Prodrug Activation : Controlled release of therapeutics via light exposure .
  • Surface Functionalization : Photo-patterning of biomaterials without damaging heat-sensitive substrates .

Methodological Considerations

Q. What strategies mitigate epimerization during Fmoc removal or ester hydrolysis?

  • Low-Temperature Deprotection : Fmoc cleavage with 20% piperidine in DMF at 0°C reduces β-elimination risks .
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters without racemization, avoiding harsh acidic conditions .

Q. How can researchers troubleshoot low yields in the final coupling step with sterically hindered residues?

  • Preactivation : Pre-mix the compound with HATU and DIEA for 5 min before resin addition to enhance reactivity .
  • Extended Reaction Times : 24-hour couplings at 25°C improve yields for bulky substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.